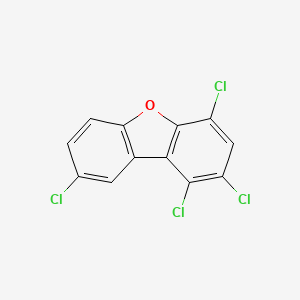

1,2,4,8-Tetrachlorodibenzofuran

Overview

Description

1,2,4,8-Tetrachlorodibenzofuran (TCDF) is a type of polychlorinated dibenzofuran (PCDF), which is classified as a persistent organic pollutant . It is a synthetic chemical that belongs to a group of compounds known as chlorinated dibenzofurans (CDFs). The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .

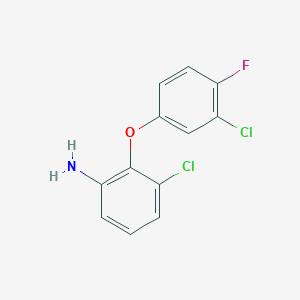

Molecular Structure Analysis

The molecular structure of 1,2,4,8-Tetrachlorodibenzofuran consists of two benzene rings connected by an oxygen atom, forming a furan ring. It has four chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule .Chemical Reactions Analysis

The reaction mechanisms between TCDF and other radicals have been systematically investigated employing the B3LYP method of density functional theory (DFT) in combination with the atoms in molecules (AIM) theory and ab initio molecular dynamics . The CH radical can attack the C-C bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Physical And Chemical Properties Analysis

The average molecular mass of 1,2,4,8-Tetrachlorodibenzofuran is 305.972 g/mol . It belongs to the class of organic compounds known as polychlorinated dibenzofurans, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety .Mechanism of Action

TCDF and dioxin-like compounds act via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor which is involved in the expression of genes; it has been shown that high doses of TCDF either increase or decrease the expression of several hundred genes in rats .

Safety and Hazards

Dioxins, including 1,2,4,8-Tetrachlorodibenzofuran, are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones . They are found throughout the world in the environment, and they accumulate in food chains, concentrating mainly in the fatty tissue of animals .

properties

IUPAC Name |

1,2,4,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)10-11(16)7(14)4-8(15)12(10)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTASCFRRBHFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214337 | |

| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64126-87-0 | |

| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064126870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TDV5S94I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

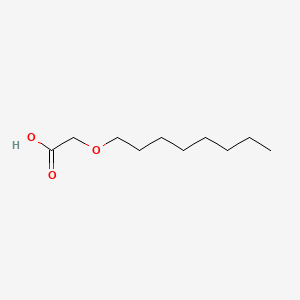

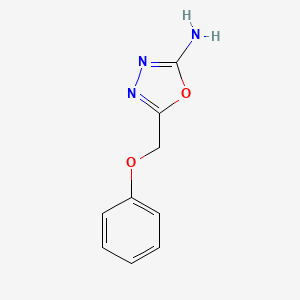

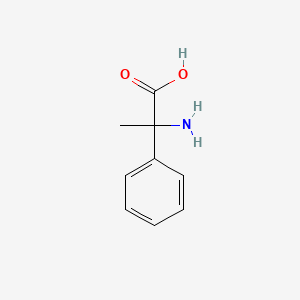

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the formation of 1,2,4,8-Tetrachlorodibenzofuran considered detoxification in the context of 1,2,3,4,7,8-Hexachlorodibenzofuran bioremediation?

A1: The research [] highlights that toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) typically exhibit toxicity due to chlorine substitution at the lateral 2, 3, 7, and 8 positions. In the study, a mixed bacterial culture containing Dehalococcoides ethenogenes strain 195 dechlorinated 1,2,3,4,7,8-Hexachlorodibenzofuran, yielding 1,2,4,8-Tetrachlorodibenzofuran as one of the products. This dechlorination pattern indicates the removal of chlorine atoms from the toxic 2,3,7,8 positions. Although 1,2,4,8-Tetrachlorodibenzofuran remains a chlorinated dibenzofuran, the absence of chlorine substitutions at all four key lateral positions suggests a reduction in toxicity compared to the parent compound. Therefore, its formation is considered a step towards detoxification of the original pollutant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)